4,4,7-trimethyl-5-(4-nitrobenzoyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione 4,4,7-trimethyl-5-(4-nitrobenzoyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10066440
InChI: InChI=1S/C20H16N2O3S3/c1-11-4-9-14-15(10-11)21(20(2,3)17-16(14)19(26)28-27-17)18(23)12-5-7-13(8-6-12)22(24)25/h4-10H,1-3H3
SMILES: CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S
Molecular Formula: C20H16N2O3S3
Molecular Weight: 428.6 g/mol

4,4,7-trimethyl-5-(4-nitrobenzoyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione

CAS No.:

Cat. No.: VC10066440

Molecular Formula: C20H16N2O3S3

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

4,4,7-trimethyl-5-(4-nitrobenzoyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione -

Specification

Molecular Formula C20H16N2O3S3
Molecular Weight 428.6 g/mol
IUPAC Name (4-nitrophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
Standard InChI InChI=1S/C20H16N2O3S3/c1-11-4-9-14-15(10-11)21(20(2,3)17-16(14)19(26)28-27-17)18(23)12-5-7-13(8-6-12)22(24)25/h4-10H,1-3H3
Standard InChI Key AYEVUXCZKVFPDR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S
Canonical SMILES CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-nitrophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone, reflects its intricate architecture. The core structure consists of a quinoline scaffold fused with a 1,2-dithiolo ring, featuring two sulfur atoms at positions 1 and 3. Methyl groups occupy the 4,4,7 positions, while a 4-nitrobenzoyl moiety is attached at position 5. The presence of the nitro group (-NO₂) and thione (-C=S) functional groups contributes to its electrophilic reactivity and biological activity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₆N₂O₃S₃
Molecular Weight428.6 g/mol
IUPAC Name(4-Nitrophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
SMILESCC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)N+[O-])(C)C)SSC3=S
InChIKeyAYEVUXCZKVFPDR-UHFFFAOYSA-N

The molecular geometry optimizes π-π stacking interactions with kinase ATP-binding pockets, a feature critical for its inhibitory activity .

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar quinoline ring system with dihedral angles of 8.2° between the dithiolo and quinoline moieties. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the methyl groups (δ 1.35–1.78 ppm) and aromatic protons (δ 7.45–8.22 ppm), consistent with electron-withdrawing effects from the nitro group. Mass spectrometry confirms the molecular ion peak at m/z 428.6, with fragmentation patterns aligning with cleavage of the benzoyl-thione bond.

Synthesis and Preparation

General Synthetic Strategy

StepReagents/ConditionsYield (%)
Dithiolo-thione formationP₂S₅, xylene, 140°C, 12h62
MethylationCH₃I, DMF, 60°C, 6h78
Friedel-Crafts acylation4-Nitrobenzoyl chloride, AlCl₃, DCM, 0°C → rt, 4h55

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) and recrystallized from dichloromethane/hexane. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30).

Biological Activities and Mechanisms

Protein Kinase Inhibition

The compound demonstrates potent inhibition against oncogenic kinases:

Table 3: Inhibitory Activity (IC₅₀ Values)

KinaseIC₅₀ (nM)
NPM1-ALK89 ± 4.2
EGFR[L858R][T790M]112 ± 5.6
cRAF[Y340D][Y341D]245 ± 12
JAK2430 ± 18

Mechanistically, the thione sulfur coordinates with kinase hinge-region residues (e.g., Met1199 in ALK), while the nitrobenzoyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .

Selectivity Profiling

In a panel of 120 kinases, the compound exhibits >50% inhibition at 1 μM for ALK, EGFR mutants, and cRAF, with minimal off-target effects on VEGFR2 or CDK2 . Molecular dynamics simulations suggest that the 4,4,7-trimethyl groups reduce conformational flexibility, enhancing selectivity.

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications to improve pharmacokinetics include:

  • Nitro Group Reduction: Converting -NO₂ to -NH₂ increases solubility but reduces potency (ALK IC₅₀ increases to 320 nM) .

  • Methyl Substitution: Replacing 7-methyl with ethyl lowers metabolic clearance in hepatocyte assays (t₁/₂ from 1.2 → 3.8 h).

In Silico ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts good oral bioavailability .

  • Metabolism: CYP3A4-mediated oxidation of the methyl groups generates inactive carboxylic acid metabolites.

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